molecular formula C20H24N4O4 B2672424 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea CAS No. 1396765-97-1

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No. B2672424
CAS RN: 1396765-97-1
M. Wt: 384.436
InChI Key: GFCSXKYQOBDVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Anti-Infective Properties

The scarcity of effective antibiotics and anti-infective agents, coupled with the emergence of drug-resistant microorganisms, necessitates the discovery of novel chemical entities. Researchers have synthesized various 1,2,4-oxadiazoles, including our compound of interest, as potential anti-infective agents. These compounds exhibit activity against bacteria, viruses, and parasites. Notably, the compound’s structure contains both nitrogen and oxygen atoms, which contribute to its hydrogen bond acceptor properties .

Miscellaneous Applications

Beyond the mentioned fields, oxadiazoles have been investigated for other applications, such as anti-inflammatory, antioxidant, and neuroprotective effects. While our compound awaits detailed exploration, its structural diversity suggests broader therapeutic potential.

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s worth noting that some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of high energy molecules .

properties

IUPAC Name

1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-19(21-14-6-7-15-16(12-14)27-11-10-26-15)23-20(8-2-1-3-9-20)18-22-17(24-28-18)13-4-5-13/h6-7,12-13H,1-5,8-11H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCSXKYQOBDVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.